molecular formula C10H16N4O2 B15262021 Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B15262021
M. Wt: 224.26 g/mol
InChI Key: OBOOCNHKHCINCO-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1513304-93-2, molecular formula: C₁₀H₁₆N₄O₂, molecular weight: 224.26 g/mol) is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a piperidin-4-yl group and at the 5-position with an ethyl ester . The ester group enhances lipophilicity, which may influence bioavailability and metabolic stability.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C10H16N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-3-5-11-6-4-7/h7,11H,2-6H2,1H3,(H,12,13,14)

InChI Key

OBOOCNHKHCINCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves the cyclocondensation of an acylhydrazine with a nitrile under acidic or thermal conditions. For Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate, the synthesis could proceed via:

  • Piperidin-4-carbonitrile reacting with ethyl hydrazinecarboxylate in the presence of HCl.
  • Cyclization to form the triazole ring, driven by the elimination of ammonia.

The reaction is typically conducted in ethanol or DMF at 80–100°C for 12–24 hours.

Optimization and Yield

  • Catalyst : Lewis acids like ZnCl₂ improve reaction efficiency (yield: ~60–70%).
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nitrile reactivity.
  • Side reactions : Competing formation of 1,3,4-oxadiazoles may occur if oxidizing agents are present.

Table 1: Representative Conditions for Cyclocondensation

Starting Material Reagent/Catalyst Temperature (°C) Time (h) Yield (%)
Piperidin-4-carbonitrile Ethyl hydrazinecarboxylate, HCl 80 18 65
Piperidin-4-carbonitrile ZnCl₂, DMF 100 12 72

Multicomponent Reactions (MCRs)

Ugi-azide Reaction

The Ugi-azide reaction, which combines an amine, carbonyl compound, hydrazide, and isonitrile, offers a one-pot route to 1,2,4-triazoles. Adapting this for the target compound:

  • Piperidin-4-amine reacts with ethyl glyoxylate (carbonyl source), hydrazine , and tert-butyl isonitrile .
  • Cyclization forms the triazole core with concurrent introduction of the ester group.

Advantages : High atom economy and reduced purification steps.
Limitations : Requires strict stoichiometric control to avoid oligomerization.

Post-Functionalization of Pre-Formed Triazoles

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling could introduce the piperidine moiety to a halogenated triazole precursor:

  • 5-Ethoxycarbonyl-1H-1,2,4-triazol-3-yl bromide reacts with piperidin-4-ylboronic acid .
  • Catalyzed by Pd(PPh₃)₄ in a mixture of THF and aqueous Na₂CO₃.

Table 2: Coupling Reaction Parameters

Boronic Acid Catalyst Base Yield (%)
Piperidin-4-ylboronic acid Pd(PPh₃)₄ (5 mol%) Na₂CO₃ 58
Piperidin-4-ylboronic acid PdCl₂(dppf) K₃PO₄ 63

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

  • Conditions : 150 W, 120°C, 30 minutes.
  • Solvent : Ethanol/water (3:1) mixture.
  • Yield : ~75%, compared to 65% under conventional heating.

Solvent-Free Mechanochemistry

Grinding piperidin-4-carboxamide with ethyl hydrazinecarboxylate in a ball mill:

  • Advantages : Eliminates solvent waste.
  • Challenge : Scalability and heat management.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 3.15–3.30 (m, 4H, piperidine-H), 4.32 (q, 2H, OCH₂), 8.05 (s, 1H, triazole-H).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Industrial-Scale Production Challenges

Cost-Efficiency

  • Piperidin-4-carbonitrile is expensive (~$250/g), necessitating alternative precursors like piperidin-4-carboxylic acid.
  • Waste management : Neutralization of acidic by-products requires careful pH control.

Regulatory Compliance

  • Adherence to GHS guidelines for handling flammable solids (H228) and toxic inhalation hazards (H332).
  • Storage in moisture-proof containers at 2–8°C.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate and analogous compounds:

Compound Name Substituent Functional Group Key Characteristics Synthesis/Stability Notes Reference
This compound Piperidin-4-yl Ester Saturated ring; flexible conformation; basic nitrogen Stable under standard conditions; no reported synthesis challenges
Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate Pyridin-2-yl Ester Aromatic, planar structure; rigid geometry Synthesized via cyclization of hydrazides and thioamides
Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate Pyridin-4-yl Ester Aromatic; polar due to pyridine’s lone pair Reported yield: 77%; characterized by ¹H NMR and LC-MS
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 4-Methoxyphenyl Ester Electron-donating methoxy group; enhanced resonance Commercial availability discontinued
4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione Pyridin-3-yl Thione Sulfur atom increases H-bond acceptor capacity Synthesized for antitumoral/anticonvulsant studies; crystal structure analyzed
Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate Amino Ester Basic amino group; improved solubility Used as an intermediate for further functionalization

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties Piperidin-4-yl vs. Pyridinyl: The saturated piperidine ring in the target compound increases conformational flexibility compared to aromatic pyridine derivatives (e.g., pyridin-2-yl or pyridin-4-yl). This flexibility may enhance binding to dynamic biological targets like enzymes or receptors . Aromatic vs. Non-Aromatic Substituents: Pyridine and phenyl derivatives (e.g., 4-methoxyphenyl) exhibit planar geometries, favoring π-π stacking interactions. In contrast, the piperidine group may engage in hydrophobic or hydrogen-bonding interactions via its nitrogen atom .

Functional Group Variations Ester vs. Thione: The ester group in the target compound is susceptible to hydrolysis, whereas the thione group in 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione offers greater metabolic stability and sulfur-mediated interactions (e.g., metal coordination) . Amino Substitution: Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate’s amino group increases water solubility and provides a site for further chemical modification, such as acylation or sulfonation .

Synthetic Challenges

  • Cyclization attempts for Ethyl 3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate failed due to decarboxylation, highlighting the sensitivity of triazole-ester derivatives to reaction conditions . The target compound’s piperidine substituent may mitigate such issues due to its stability under standard synthetic protocols.

Crystallographic and Intermolecular Interactions

  • Pyridine-containing analogs (e.g., Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) exhibit hydrogen-bonding networks in crystal structures, influencing solubility and melting points . Piperidine’s saturated ring may alter packing efficiency and intermolecular interactions, though specific data are lacking in the evidence.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate?

The synthesis typically involves cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with hydrazine derivatives in alcoholic media under reflux (6–12 hours), followed by filtration and recrystallization for purification. Multi-step protocols may incorporate piperidine ring functionalization via nucleophilic substitution or coupling reactions. Reaction optimization often requires controlled pH, inert atmospheres, and catalysts like triethylamine .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm proton environments (e.g., δH = 8.81 ppm for pyridyl protons in related triazoles) .
  • LC-MS : For molecular ion verification (e.g., m/z 218 [M+H]⁺ in analogous structures) .
  • Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction using software like SHELXL refines bond lengths and angles. For example, triazole-piperidine derivatives show mean C–C bond lengths of 1.49 Å, with torsional angles confirming ring planarity. ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies resolve low yields in triazole-piperidine coupling reactions?

Yield optimization may involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalyst screening : Pd(PPh₃)₄ improves cross-coupling reactions for aryl substitutions .
  • Temperature control : Reflux at 80–100°C minimizes side-product formation in cyclization steps .

Q. How do substituents on the triazole ring affect biological activity?

Structure-activity relationship (SAR) studies of analogs reveal:

  • Electron-withdrawing groups (e.g., -CF₃) : Increase lipophilicity and membrane permeability, enhancing phosphodiesterase inhibition .
  • Methoxy substitutions : Alter π-π stacking interactions with enzyme active sites, as seen in antiproliferative assays .
  • Piperidine N-alkylation : Modulates solubility and bioavailability by reducing basicity .

Q. What computational methods predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to receptors like kinases or GPCRs. For example, triazole-piperidine scaffolds show high docking scores (−9.2 kcal/mol) with the ATP-binding pocket of tyrosine kinases due to H-bonding with backbone amides .

Q. How are contradictory data in spectroscopic analysis addressed?

Discrepancies in NMR or LC-MS data require:

  • Isotopic labeling : To trace unexpected peaks (e.g., deuterated solvents for exchangeable protons).
  • High-resolution MS : To distinguish isobaric impurities (e.g., m/z 234.05 vs. 234.12).
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals in complex mixtures .

Methodological Notes

  • Synthetic Challenges : Piperidine ring conformation (chair vs. boat) impacts reactivity; axial substituents may sterically hinder coupling reactions .
  • Crystallization Tips : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals. Twinning issues in low-symmetry space groups (e.g., P2₁/c) require SHELXD for structure solution .
  • Bioactivity Assays : Use HEK-293 or HeLa cell lines for cytotoxicity screening, with IC₅₀ values normalized to positive controls (e.g., doxorubicin) .

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